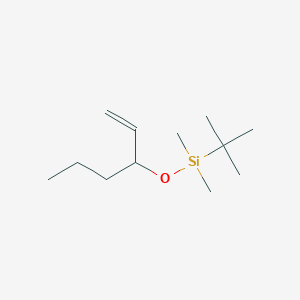
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- es un compuesto químico con la fórmula molecular C12H26OSi. Es un tipo de compuesto organosilícico, lo que significa que contiene átomos de silicio unidos a grupos orgánicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- típicamente involucra la reacción de precursores de silano apropiados con reactivos orgánicos bajo condiciones controladas. Un método común es la reacción de hidrosilación, donde un compuesto de silano reacciona con un alqueno en presencia de un catalizador, como complejos de platino o rodio .
Métodos de producción industrial
En entornos industriales, la producción de Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- a menudo involucra procesos de hidrosilación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando sistemas catalíticos avanzados y condiciones de reacción para garantizar una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de silanol.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de silano.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno de sus grupos orgánicos es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o compuestos organometálicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de silanol, mientras que la reducción puede producir diferentes compuestos de silano .
Aplicaciones Científicas De Investigación
Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos organosilícicos y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por su posible uso en biomateriales y sistemas de administración de fármacos.
Medicina: La investigación explora su potencial en el desarrollo de nuevos productos farmacéuticos y dispositivos médicos.
Industria: Se utiliza en la producción de materiales avanzados, recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- involucra su interacción con objetivos moleculares y vías en diversas aplicaciones. Por ejemplo, en catálisis, el compuesto puede actuar como un ligando, coordinándose con centros metálicos para facilitar las reacciones químicas. En sistemas biológicos, puede interactuar con componentes celulares para influir en los procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Silano, (1,1-dimethyletil)(etinioxi)dimetil-: Este compuesto tiene una estructura similar pero con un grupo etinioxi en lugar de un grupo etenilbutoxi.
Silano, (1,1-dimethyletil)(eteniloxi)dimetil-: Otro compuesto similar con un grupo eteniloxi.
Singularidad
Silano, (1,1-dimethyletil)(1-etenilbutoxi)dimetil- es único debido a su grupo etenilbutoxi específico, que imparte propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en diversos campos .
Propiedades
Número CAS |
265658-52-4 |
|---|---|
Fórmula molecular |
C12H26OSi |
Peso molecular |
214.42 g/mol |
Nombre IUPAC |
tert-butyl-hex-1-en-3-yloxy-dimethylsilane |
InChI |
InChI=1S/C12H26OSi/c1-8-10-11(9-2)13-14(6,7)12(3,4)5/h9,11H,2,8,10H2,1,3-7H3 |
Clave InChI |
QRXRGNIMNWTBFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



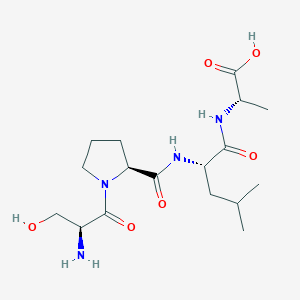
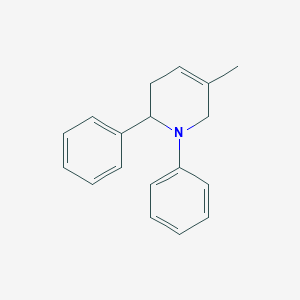
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)


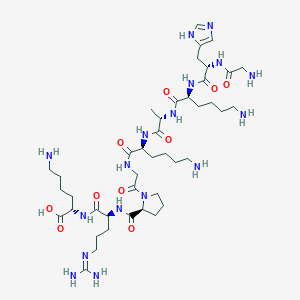
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)

![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
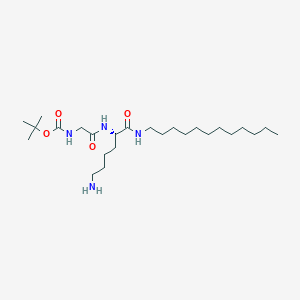
![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
